molecular formula C23H26N2O2 B4662371 pentyl N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]carbamate

pentyl N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]carbamate

Cat. No.: B4662371
M. Wt: 362.5 g/mol
InChI Key: FXDDVVRTIJZEHB-YTEMWHBBSA-N
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Description

Pentyl N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]carbamate is a synthetic organic compound characterized by its unique structure, which includes a pentyl group, a carbamate functional group, and a conjugated diene system with phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]carbamate typically involves the reaction of (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one with pentyl isocyanate in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Pentyl N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Substituted carbamate derivatives with various functional groups.

Scientific Research Applications

Pentyl N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of pentyl N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The conjugated diene system and phenyl groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one: A precursor in the synthesis of the target compound.

    Pentyl isocyanate: Another reactant used in the synthesis.

    Carbamate derivatives: Compounds with similar functional groups but different substituents.

Uniqueness

Pentyl N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]carbamate is unique due to its specific combination of a pentyl group, a carbamate functional group, and a conjugated diene system with phenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

pentyl N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-2-3-10-19-27-23(26)25-24-22(17-15-20-11-6-4-7-12-20)18-16-21-13-8-5-9-14-21/h4-9,11-18H,2-3,10,19H2,1H3,(H,25,26)/b17-15+,18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDDVVRTIJZEHB-YTEMWHBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)NN=C(C=CC1=CC=CC=C1)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC(=O)NN=C(/C=C/C1=CC=CC=C1)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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pentyl N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]carbamate
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pentyl N-[[(1E,4E)-1,5-diphenylpenta-1,4-dien-3-ylidene]amino]carbamate
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